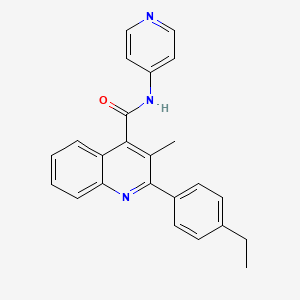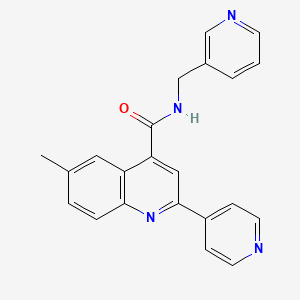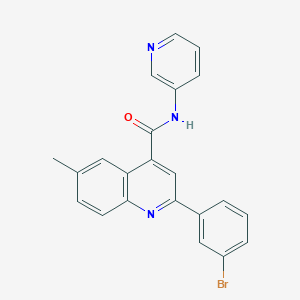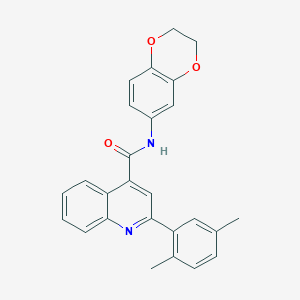![molecular formula C24H27N3O4S B3504407 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504407.png)
2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Übersicht
Beschreibung
2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline, also known as GSK690693, is a small molecule inhibitor of protein kinase B (PKB/Akt). It was developed by GlaxoSmithKline and has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline is a selective inhibitor of PKB/Akt, which is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. PKB/Akt is frequently overexpressed in cancer cells, leading to increased cell survival and resistance to chemotherapy and radiation therapy. By inhibiting PKB/Akt, 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline induces apoptosis (programmed cell death) in cancer cells and sensitizes them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline has been shown to induce apoptosis in cancer cells through several mechanisms. It activates the mitochondrial apoptotic pathway by increasing the permeability of the mitochondrial membrane and releasing cytochrome c. It also activates the extrinsic apoptotic pathway by increasing the expression of death receptors and their ligands. In addition, 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline inhibits the DNA damage response pathway, which is important for repairing damaged DNA and preventing the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline is its selectivity for PKB/Akt, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline has some limitations for lab experiments. It is a small molecule inhibitor, which can limit its efficacy in vivo. In addition, it has been shown to induce autophagy (cellular self-degradation) in some cancer cells, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline. One area of research is the development of combination therapies that include 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response to 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline in cancer patients. Finally, there is ongoing research on the development of second-generation PKB/Akt inhibitors that may have improved efficacy and fewer side effects compared to 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline.
Wissenschaftliche Forschungsanwendungen
2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(3-propan-2-yloxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(2)31-19-8-6-7-18(15-19)23-16-21(20-9-4-5-10-22(20)25-23)24(28)26-11-13-27(14-12-26)32(3,29)30/h4-10,15-17H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCQCTFPJPBZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504324.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504339.png)





![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504394.png)

![methyl 3-({[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504405.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504414.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3504415.png)
